molecular formula C14H15ClN2OS2 B11083601 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclopentylacetamide

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclopentylacetamide

Cat. No.: B11083601
M. Wt: 326.9 g/mol
InChI Key: FNGIXOADAMIJAG-UHFFFAOYSA-N
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Description

2-[(5-Chloro-13-benzothiazol-2-yl)sulfanyl]-N-cyclopentylacetamide is a synthetic organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloro-13-benzothiazol-2-yl)sulfanyl]-N-cyclopentylacetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide or other sulfur-containing reagents.

    Chlorination: The benzothiazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.

    Thioether Formation: The chlorinated benzothiazole is reacted with a thiol compound to form the thioether linkage.

    Amidation: Finally, the thioether is reacted with cyclopentylamine to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloro-13-benzothiazol-2-yl)sulfanyl]-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzothiazole core.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated benzothiazole derivatives.

    Substitution: Benzothiazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-[(5-Chloro-13-benzothiazol-2-yl)sulfanyl]-N-cyclopentylacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules and can be used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-[(5-chloro-13-benzothiazol-2-yl)sulfanyl]-N-cyclopentylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The benzothiazole core is known to interact with various biological pathways, including those involved in cell signaling, apoptosis, and DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-cyclopentylacetamide
  • 2-[(5-Chloro-1,3-benzimidazol-2-yl)sulfanyl]-N-cyclopentylacetamide
  • 2-[(5-Methyl-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclopentylacetamide

Uniqueness

2-[(5-Chloro-13-benzothiazol-2-yl)sulfanyl]-N-cyclopentylacetamide is unique due to the presence of the chlorine atom at the 5-position of the benzothiazole core, which can significantly influence its chemical reactivity and biological activity. The cyclopentylacetamide group also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H15ClN2OS2

Molecular Weight

326.9 g/mol

IUPAC Name

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclopentylacetamide

InChI

InChI=1S/C14H15ClN2OS2/c15-9-5-6-12-11(7-9)17-14(20-12)19-8-13(18)16-10-3-1-2-4-10/h5-7,10H,1-4,8H2,(H,16,18)

InChI Key

FNGIXOADAMIJAG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl

Origin of Product

United States

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